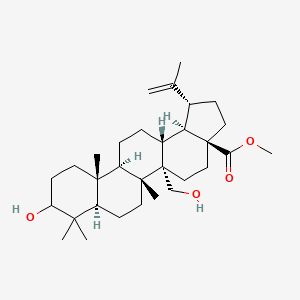

3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triterpenoids like "3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester" are significant due to their diverse biological activities and potential therapeutic applications. They are widely found in nature, especially in plants, and have been the subject of extensive research to understand their chemical structure, synthesis, and properties.

Synthesis Analysis

The synthesis of related triterpenoid compounds involves various chemical reactions, starting from basic triterpenes like betulinic acid. For example, the synthesis of N-[3-oxo-20(29)-lupen-28-oyl]-glycine involved the acylation of betulonic acid, showcasing the chemical transformations possible with lupen-type triterpenoids (Zhang Xiao, 2011).

Molecular Structure Analysis

Structural elucidation of triterpenoids involves spectroscopic methods such as FT-IR, 1H-NMR, and MS spectra. These techniques help in determining the molecular structure and the arrangement of functional groups within the compound. For instance, the structure of various lupen-type triterpenoids was established through detailed spectroscopic analysis, highlighting the importance of these methods in understanding the compound's molecular framework (Z. Z. Ma et al., 2000).

Chemical Reactions and Properties

Triterpenoids undergo a range of chemical reactions, including acetylation, hydrolysis, and oxidation, which modify their structure and potentially their biological activity. The reactivity of specific functional groups within the triterpenoid molecules allows for the synthesis of derivatives with enhanced or altered properties. For example, the conversion of lup-20(29)-en-28-oic acid into various derivatives has been explored to evaluate their biological activities, demonstrating the chemical versatility of these compounds (Prince Prashant Sharma et al., 2016).

科学的研究の応用

DNA Topoisomerase II Inhibition : This compound was identified as a DNA topoisomerase II inhibitor with significant potency (IC50 = 8.9 µM/mL) (Ma, Hano, Nomura, & Chen, 2000).

Cytotoxic Activity : A study synthesized a related compound, N-[3-oxo-20(29)-lupen-28-oyl]-glycine, and found it to display stronger activity than betulinic acid in resisting tumor development, particularly against certain human carcinoma cell lines (Zhang Xiao, 2011).

Cancer Cell Line Cytotoxicity : Several compounds related to 3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester, isolated from the root bark of Helicteres angustifolia, showed significant cytotoxic activities against various human cancer cell lines (Pan, Chen, Lee, & Chen, 2008).

Antimicrobial and Antiulcer Activities : Triterpenoids similar to 3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester showed antimicrobial and antiulcer activities, with one compound exhibiting high docking scores against gastric H+/K+ ATPase (Gamal, Abo-El-Seoud, & Attia, 2021).

Anticancer and Anti-inflammatory Activities : Other related triterpenes demonstrated potential anti-inflammatory and anticancer activities, as tested on various human cell lines (Fu et al., 2005).

Apoptotic Effects on Leukemia Cell Lines : Lupane-type triterpenes, similar in structure to the subject compound, showed apoptotic effects on leukemia cell lines, suggesting their potential as antineoplastic agents (Valencia-Chan et al., 2022).

作用機序

Safety and Hazards

“3,27-Dihydroxy-20(29)-lupen-28-oic acid methyl ester” is intended for research and development use only and is not recommended for medicinal, household, or other uses . Detailed safety data sheet (SDS) including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc., should be referred to for safe handling .

特性

IUPAC Name |

methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3/t20-,21+,22-,23+,24?,25+,28-,29+,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBDDJDCLTYODS-POXQFGHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Nitrobenzyl)thio]-9-β-D-ribofuranosylpurine-5'-monophosphate, Disodium Salt](/img/no-structure.png)

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151635.png)

![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)

![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151637.png)

![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)